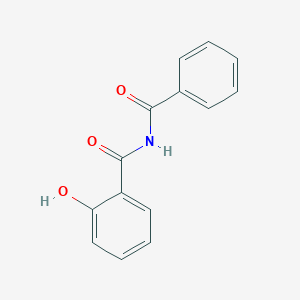
N-Benzoyl-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-2-hydroxybenzamide is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiparasitic Activity
One of the most promising applications of N-Benzoyl-2-hydroxybenzamide is its antiparasitic activity. Research has demonstrated that certain derivatives exhibit potent activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. For instance, compound QQ-437 has shown robust in vitro and in vivo efficacy against T. gondii, disrupting its secretory pathways and demonstrating potential as a scaffold for new drug development .
A specific study highlighted that a derivative of this compound was 21-fold more effective than chloroquine against resistant strains of P. falciparum, indicating its potential as an alternative treatment for malaria .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit cholinergic enzymes. Structure-activity relationship studies have identified derivatives that enhance inhibitory activity, which could lead to the development of novel therapeutic agents targeting cholinergic pathways.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound derivatives:
- Antimalarial Activity : A set of derivatives was synthesized and tested against P. falciparum. The study found that specific modifications in the chemical structure significantly enhanced antimalarial activity, suggesting that further exploration could yield effective treatments .
- Antileishmanial Activity : Another investigation focused on the antileishmanial properties of these compounds, identifying several derivatives with excellent activity against Leishmania donovani. This highlights the versatility of this compound in addressing various parasitic diseases .
- Mechanism of Action : Research into the mechanism revealed that this compound disrupts critical cellular processes in parasites, such as altering micronemes and rhoptries, which are vital for their survival and pathogenicity .
Propriétés
Numéro CAS |
5663-74-1 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-benzoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(12)14(18)15-13(17)10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18) |
Clé InChI |
QQJNZIPJIVHBGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















